molecular formula C16H19N3O B5372570 N-(4-sec-butylphenyl)-N'-2-pyridinylurea

N-(4-sec-butylphenyl)-N'-2-pyridinylurea

Numéro de catalogue B5372570
Poids moléculaire: 269.34 g/mol
Clé InChI: XTXHXPOYPZRNNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-sec-butylphenyl)-N'-2-pyridinylurea (also known as BU-224) is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of pyridinylurea derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mécanisme D'action

BU-224 exerts its pharmacological effects by selectively binding to the CB2 receptor, which is predominantly expressed in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, BU-224 can modulate the activity of various signaling pathways, including the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of immune cell function and inflammation. Moreover, BU-224 has been shown to possess inverse agonist activity, which results in the suppression of basal CB2 receptor activity.
Biochemical and Physiological Effects:
BU-224 has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and anticancer effects. In preclinical studies, BU-224 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to inhibit the activation of immune cells, such as macrophages and microglia. Moreover, BU-224 has been shown to reduce nociceptive behaviors in animal models of inflammatory and neuropathic pain. Additionally, BU-224 has been shown to possess neuroprotective effects by reducing neuroinflammation and oxidative stress in animal models of neurodegenerative diseases. Finally, BU-224 has been shown to possess anticancer effects by inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BU-224 is its selectivity for the CB2 receptor, which allows for the modulation of immune cell function and inflammation without affecting the central nervous system (CNS). Moreover, BU-224 has been shown to possess low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further preclinical and clinical development. However, one of the limitations of BU-224 is its relatively low potency compared to other CB2 receptor agonists, which may limit its therapeutic efficacy in certain diseases.

Orientations Futures

There are several future directions for the research and development of BU-224. First, further preclinical studies are needed to elucidate the mechanisms underlying its pharmacological effects and to optimize its pharmacokinetic properties. Second, clinical trials are needed to evaluate the safety and efficacy of BU-224 in humans, particularly in the treatment of neurodegenerative diseases and chronic pain. Third, the development of more potent and selective CB2 receptor agonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Finally, the identification of novel targets and pathways that are modulated by BU-224 may lead to the discovery of new therapeutic indications for this compound.

Méthodes De Synthèse

The synthesis of BU-224 involves the reaction of 4-sec-butylphenyl isocyanate with 2-aminopyridine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of a urea intermediate, which is subsequently converted to BU-224 by the addition of a suitable reagent. The yield of BU-224 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent type.

Applications De Recherche Scientifique

BU-224 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, and chronic pain. In preclinical studies, BU-224 has been shown to possess potent anti-inflammatory and analgesic effects, which are mediated by its ability to modulate the activity of the cannabinoid receptor type 2 (CB2 receptor). Moreover, BU-224 has been shown to possess neuroprotective effects by reducing neuroinflammation and oxidative stress in animal models of neurodegenerative diseases.

Propriétés

IUPAC Name

1-(4-butan-2-ylphenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-12(2)13-7-9-14(10-8-13)18-16(20)19-15-6-4-5-11-17-15/h4-12H,3H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXHXPOYPZRNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.